N-{3-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide
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Overview
Description
N-{3-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide: is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring, a phenoxypropyl group, and a furan-2-carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide typically involves multiple steps, starting with the preparation of the benzodiazole core. The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The phenoxypropyl group is then introduced via nucleophilic substitution reactions, where a phenoxypropyl halide reacts with the benzodiazole intermediate. Finally, the furan-2-carboxamide moiety is attached through an amide coupling reaction using appropriate coupling reagents such as EDCI or DCC.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxypropyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the benzodiazole ring, potentially converting it to a dihydrobenzodiazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole and furan derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of potential therapeutic agents.
Biology: In biological research, it is studied for its potential interactions with biological targets, including enzymes and receptors, which may lead to the discovery of new drugs or biochemical tools.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory, anti-cancer, and antimicrobial research.
Industry: In the industrial sector, the compound may be used in the development of specialty chemicals, materials science, and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-{3-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide involves its interaction with specific molecular targets. The benzodiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The phenoxypropyl group may enhance the compound’s binding affinity and specificity, while the furan-2-carboxamide moiety can contribute to its overall stability and solubility. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- N-{3-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide
- N-{3-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propyl}thiophene-2-carboxamide
- N-{3-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propyl}pyrrole-2-carboxamide
Uniqueness: The presence of the furan-2-carboxamide moiety in N-{3-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]propyl}furan-2-carboxamide distinguishes it from other similar compounds. This moiety can influence the compound’s chemical reactivity, biological activity, and overall stability, making it a unique candidate for various applications.
Properties
Molecular Formula |
C24H25N3O3 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[3-[1-(3-phenoxypropyl)benzimidazol-2-yl]propyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H25N3O3/c28-24(22-13-7-17-30-22)25-15-6-14-23-26-20-11-4-5-12-21(20)27(23)16-8-18-29-19-9-2-1-3-10-19/h1-5,7,9-13,17H,6,8,14-16,18H2,(H,25,28) |
InChI Key |
ZOWIXISSWJJZKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CCCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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